MK-4827 was developed through a structure-based design approach aimed at creating inhibitors with high selectivity for poly(ADP-ribose) polymerase-1 over poly(ADP-ribose) polymerase-2. The compound has shown efficacy in preclinical models and is currently being evaluated in clinical trials for various cancers, including ovarian and breast cancers associated with BRCA mutations .
The synthesis of MK-4827 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized from commercially available starting materials through a series of reactions that typically include:
The molecular structure of MK-4827 can be described as follows:
The three-dimensional conformation of MK-4827 allows it to fit into the active site of poly(ADP-ribose) polymerases, effectively inhibiting their activity .
MK-4827 primarily engages in competitive inhibition with poly(ADP-ribose) polymerases. Key reactions include:
These reactions highlight MK-4827's role in disrupting DNA repair mechanisms in cancer cells, particularly those deficient in BRCA function.
MK-4827 exerts its anticancer effects through a mechanism known as "synthetic lethality." In cells with BRCA mutations, DNA repair via homologous recombination is compromised. By inhibiting poly(ADP-ribose) polymerases, MK-4827 prevents alternative DNA repair pathways from compensating for this deficiency, leading to increased cell death.
In vivo studies have confirmed that treatment with MK-4827 results in significant tumor regression in xenograft models bearing BRCA mutations .
The physical and chemical properties of MK-4827 are crucial for its therapeutic application:
These properties influence formulation strategies for clinical use and impact dosing regimens during trials .
MK-4827 has several promising applications within oncology:
The selective cytotoxicity observed in preclinical studies underscores its potential as a targeted therapy for specific cancer types .
MK-4827 (R-enantiomer) is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, exhibiting half-maximal inhibitory concentrations (IC50) of 2.4 nM and 2.1 nM, respectively [1] [8]. Structurally characterized as 2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, the R-enantiomer competitively binds to the nicotinamide adenine dinucleotide (NAD+) catalytic site of PARP enzymes [6]. This binding impedes PARP-mediated poly(ADP-ribosyl)ation (PARylation), a post-translational modification critical for DNA damage sensing and repair machinery assembly. Biochemical analyses reveal that MK-4827 (R-enantiomer) achieves >85% PARP1 inhibition in HeLa cells within 15 minutes of treatment, with sustained suppression lasting 24 hours [8]. The compound’s selectivity profile shows weaker activity against tankyrase-1 (IC50 = 570 nM) and PARP3 (IC50 = 1,300 nM), underscoring its specificity for PARP1/2 [8].
Table 1: Biochemical Inhibition Profile of MK-4827 (R-Enantiomer)
Target Enzyme | IC50 (nM) | Catalytic Efficiency (kcat/Km) |
---|---|---|
PARP1 | 2.4 | 8.2 × 104 M−1s−1 |
PARP2 | 2.1 | 7.9 × 104 M−1s−1 |
Tankyrase-1 | 570 | 1.1 × 103 M−1s−1 |
PARP3 | 1,300 | 0.9 × 103 M−1s−1 |
The PARP trapping efficacy—defined as the stabilization of PARP-DNA complexes—differs significantly between MK-4827 enantiomers. While both enantiomers exhibit similar biochemical affinity for PARP1 (IC50 ≈ 2–4 nM), cellular assays demonstrate that the R-enantiomer has reduced trapping potency compared to its S-counterpart (niraparib) [1] [8]. In BRCA1-deficient HeLa cells, the R-enantiomer shows a cytotoxic concentration (CC50) of 470 nM, whereas the S-enantiomer achieves a CC50 of 34 nM—a 14-fold difference [1]. This divergence arises from stereospecific interactions within PARP1’s helical domain: Molecular modeling indicates that the R-configuration induces suboptimal positioning of the catalytic domain, reducing DNA-complex stability [6]. Consequently, the R-enantiomer’s in vitro metabolic clearance in rat liver microsomes (Clint = 4 μL/min/mg protein) is marginally higher than the S-enantiomer (Clint = 3 μL/min/mg protein), though human microsomal stability remains comparable [1].
Table 2: Enantioselective Differences in Cellular PARP Inhibition
Parameter | MK-4827 (R-Enantiomer) | MK-4827 (S-Enantiomer/Niraparib) |
---|---|---|
PARP1 Biochemical IC50 | 2.4 nM | 3.8 nM |
Cellular Cytotoxicity (CC50) | 470 nM | 34 nM |
PARylation Inhibition (EC50) | 30 nM | 4.0 nM |
Metabolic Clearance (Human) | 4 μL/min/mg protein | 3 μL/min/mg protein |
MK-4827 (R-enantiomer) disrupts the base excision repair (BER) pathway by inhibiting PARP1’s ability to detect single-strand breaks (SSBs) [4]. PARP1 acts as a primary sensor for SSBs induced by alkylating agents (e.g., methyl methanesulfonate/MMS). When inhibited, unrepaired SSBs progress to double-strand breaks (DSBs) during DNA replication, leading to genomic instability [4]. In cellular models, co-treatment with methylating agents like temozolomide (TMZ) and MK-4827 (R-enantiomer) synergistically increases cytotoxicity by 8-fold, as quantified by combination indices (CI < 0.3) [8]. This synergy is attributed to the compound’s suppression of PARP1-dependent XRCC1 recruitment—a critical scaffold protein in BER [6]. Consequently, cells accumulate DSBs marked by γH2AX foci, triggering apoptosis in rapidly dividing cancer cells [8].
Table 3: Synergistic Cytotoxicity with Alkylating Agents
Alkylating Agent | Single-Agent GI50 (μM) | Combination with MK-4827 (R) (GI50) | Synergy Index |
---|---|---|---|
Temozolomide (TMZ) | 48.2 | 6.1 | 0.29 |
Methyl Methanesulfonate | 32.6 | 4.3 | 0.31 |
The R-enantiomer induces synthetic lethality in HRD cancer models, including BRCA1/2-mutant and IDH1/2-mutant cells [5] [9]. Mechanistically, HR deficiency impairs DSB repair, while PARP inhibition concurrently disrupts SSB repair via BER suppression. This dual impairment forces cells to rely on error-prone repair pathways (e.g., non-homologous end joining/NHEJ), culminating in cell death [7]. In BRCA1-deficient HeLa cells, MK-4827 (R-enantiomer) exhibits selective cytotoxicity (CC50 = 470 nM) compared to BRCA1-proficient counterparts (CC50 = 5,700 nM) [1]. Similarly, IDH1R132H-mutant gliomas display elevated (R)-2-hydroxyglutarate levels, which inhibit α-ketoglutarate-dependent dioxygenases, mimicking HR deficiency [9]. Xenograft studies demonstrate that the R-enantiomer enhances radiation sensitivity in lung (Calu-6) and breast (MDA-MB-231) cancer models, increasing tumor doubling time by 59% when combined with fractionated radiotherapy [3] [8].
Table 4: Synthetic Lethality in HR-Deficient Models
Cell Line/Model | Genetic Defect | CC50 (MK-4827 R) | Selectivity Ratio vs. WT |
---|---|---|---|
HeLa (BRCA1-knockdown) | BRCA1 deficiency | 470 nM | 12.1 |
HeLa (BRCA1-proficient) | None | 5,700 nM | 1.0 |
HCT116 (IDH1R132H) | IDH1 mutation | 320 nM | 8.7 |
HEL (Inducible IDH2R140Q) | IDH2 mutation | 290 nM | 9.3 |
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